N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide
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Overview
Description
N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide: is an organic compound with a complex structure that includes a piperidine ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide typically involves the reaction of 4-methylpiperidine with 3-(acetylamino)benzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades that lead to physiological effects.
Comparison with Similar Compounds
- N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide
- N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide
Comparison: N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological profiles, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-6-8-17(9-7-11)15(19)13-4-3-5-14(10-13)16-12(2)18/h3-5,10-11H,6-9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTAMSIXDKULFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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